Methyltetrazine-PEG4-Azide

Description

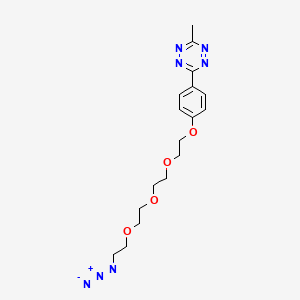

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFUODPROPZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyltetrazine-PEG4-Azide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyltetrazine-PEG4-Azide is a cornerstone of modern bioconjugation, a heterobifunctional linker that embodies the principles of modularity and efficiency central to click chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and application. We will deconstruct its molecular architecture, detailing a robust synthetic pathway and the rigorous analytical methods required to validate its structure and purity. Furthermore, this document offers field-proven protocols for its use in the two major bioorthogonal reactions it facilitates: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and the azide-alkyne cycloaddition. By explaining the causality behind experimental choices, this guide aims to empower researchers to confidently synthesize, characterize, and deploy this versatile tool for creating advanced biomolecular constructs, from antibody-drug conjugates (ADCs) to sophisticated imaging agents.

The Molecular Architecture and Strategic Importance of Methyltetrazine-PEG4-Azide

The efficacy of Methyltetrazine-PEG4-Azide stems from its tripartite structure, where each component serves a distinct and critical function. Understanding this architecture is key to appreciating its utility in complex biological systems.

-

The Methyltetrazine Moiety: This six-membered aromatic ring, containing four nitrogen atoms, is the engine of the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] It exhibits exceptionally fast reaction kinetics with strained dienophiles, most notably trans-cyclooctene (TCO), forming a stable covalent bond without the need for a catalyst.[2][3] This reaction is among the fastest bioorthogonal ligations known, making it ideal for applications in living systems where reactant concentrations are low.[2][4] The methyl group on the tetrazine ring enhances its stability, a crucial feature for multi-step synthetic and bioconjugation protocols.[5]

-

The Azide Group (-N3): As one of the foundational functional groups in click chemistry, the azide is remarkably stable in biological environments and does not participate in side reactions with native biological functional groups.[2] It enables highly specific ligation with alkyne-containing molecules through either the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO).[1][6][7]

-

The PEG4 Spacer: The tetraethylene glycol (PEG4) linker is not merely a passive connector. Its inclusion is a strategic design choice that confers several critical advantages. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire molecule and any conjugates derived from it, a vital property for biological applications.[2][8] Furthermore, the flexible PEG4 chain mitigates steric hindrance, allowing the terminal reactive groups to more easily access their binding partners on large biomolecules like antibodies or proteins.[1][9]

This combination of a hyper-reactive tetrazine, a stable and versatile azide, and a solubilizing spacer creates a powerful heterobifunctional tool for orthogonally linking two different molecules with high precision and efficiency.

Physicochemical Properties

A summary of the key properties for Methyltetrazine-PEG4-Azide is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃N₇O₄ | [1][10][11][12] |

| Molecular Weight | ~389.4 g/mol | [1][10][12] |

| Appearance | Red solid or crystalline powder | [1][2][10][11][12] |

| Purity | Typically >95% (as determined by HPLC) | [1][2][10][11][12] |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, Methanol | [1][2][10][12] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][2][5][10][11][12] |

Synthesis and Purification: A Validated Pathway

The synthesis of Methyltetrazine-PEG4-Azide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the sequential construction of the molecule, starting with the tetrazine core.

Overall Synthetic Workflow

The diagram below illustrates the high-level synthetic strategy, which consists of three primary stages: formation of the functionalized tetrazine, coupling with the PEG spacer, and installation of the terminal azide.

Caption: High-level workflow for the synthesis of Methyltetrazine-PEG4-Azide.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific reagents and conditions may be optimized.

Stage 1: Synthesis of a Carboxylic Acid-Functionalized Methyltetrazine

-

Rationale: The synthesis begins by forming the stable tetrazine ring with a functional handle (a carboxylic acid) that can be used for subsequent coupling reactions. Condensation of a nitrile with a hydrazine derivative is a common method for creating the tetrazine core.[1]

-

Procedure:

-

To a solution of a suitable nitrile precursor in an appropriate solvent, add a hydrazine derivative under acidic conditions.

-

The reaction is typically stirred at room temperature for several hours to days. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, the product is isolated via extraction and purified by column chromatography to yield the carboxylic acid-functionalized methyltetrazine.

-

Stage 2: Coupling with Amino-PEG4-OH

-

Rationale: Carbodiimide chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole), is a highly efficient method for forming a stable amide bond between the tetrazine's carboxylic acid and the amine of a PEG spacer.[1] An amino-PEG4-OH is used to ensure a free hydroxyl group for the next step.

-

Procedure:

-

Dissolve the carboxylic acid-functionalized methyltetrazine from Stage 1 in an anhydrous polar aprotic solvent like DMF or DMSO.[1] The choice of solvent is critical to ensure all reactants remain in solution.[1]

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 30 minutes at 0°C to form the active ester.

-

Add Amino-PEG4-OH (1.1 equivalents) to the solution and allow the reaction to warm to room temperature (20-25°C). Stir overnight. The temperature is kept mild to prevent degradation of the tetrazine ring.[1]

-

Monitor the reaction by LC-MS. Upon completion, the product is typically isolated by aqueous workup and extraction.

-

Stage 3: Conversion of Terminal Hydroxyl to Azide

-

Rationale: The terminal hydroxyl group of the PEG spacer is first converted to a better leaving group (e.g., a mesylate) and then displaced with an azide source (e.g., sodium azide). An alternative is a diazotransfer reaction on a terminal amine.[1] Assuming the use of a mesylation/azide displacement route for this protocol:

-

Procedure:

-

Dissolve the product from Stage 2 in anhydrous DCM at 0°C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0°C for 2-3 hours.

-

After the formation of the mesylate is confirmed (via TLC or LC-MS), add sodium azide (3 equivalents) dissolved in a minimal amount of DMF.

-

Allow the reaction to stir at room temperature overnight.

-

Isolate the crude product by extraction.

-

Purification and Quality Control

-

Rationale: Purity is paramount for bioconjugation applications to ensure predictable stoichiometry and avoid side reactions. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying compounds of this nature.[1]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the HPLC mobile phase (e.g., a mixture of water and acetonitrile).

-

Purify the compound using a preparative C18 RP-HPLC column with a water/acetonitrile gradient (often with 0.1% TFA).

-

Collect fractions corresponding to the red-colored product peak.

-

Combine the pure fractions and lyophilize to obtain Methyltetrazine-PEG4-Azide as a red solid.

-

Comprehensive Analytical Characterization

Rigorous characterization is a self-validating step that ensures the synthesized molecule is structurally correct and sufficiently pure for its intended application.

Characterization Data Summary

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~9.2–9.5 ppm (s, Tetrazine-H), ~4.1 ppm (t, -CH₂-N₃), ~3.4–3.7 ppm (m, PEG -CH₂-CH₂-O-), ~3.0 ppm (s, Tetrazine-CH₃)[1] |

| Mass Spec. (ESI-MS) | [M+H]⁺ | m/z ≈ 389.4 - 390.4[1][10][12] |

| HPLC | Purity | >95%[1][2][10][12] |

| Visual | Appearance | Red Crystalline Solid / Oil[1][2][10][12] |

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the covalent structure of the molecule. ¹H NMR is used to identify the distinct protons in the molecule based on their chemical environment.

-

Interpretation: The spectrum should clearly show a singlet in the downfield region (δ 9.2-9.5 ppm) characteristic of the aromatic proton on the tetrazine ring.[1] A singlet corresponding to the methyl protons on the tetrazine will appear further upfield. The complex multiplet in the δ 3.4-3.7 ppm region corresponds to the repeating methylene units of the PEG4 spacer.[1] A key diagnostic signal is the triplet around δ 4.1 ppm, which corresponds to the methylene protons directly attached to the electron-withdrawing azide group.[1]

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is typically used.

-

Interpretation: The mass spectrum should display a prominent ion peak corresponding to the protonated molecule ([M+H]⁺) at an m/z value of approximately 389.4 or 390.4, consistent with the molecular formula C₁₇H₂₃N₇O₄.[1][10][12]

3. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final product. A C18 reverse-phase column is commonly used with a water/acetonitrile gradient.[1]

-

Interpretation: The analytical chromatogram should show a single major peak, indicating the absence of significant impurities. The area of this peak relative to the total area of all peaks should be >95%. The tetrazine's characteristic red color allows for monitoring at both UV (e.g., 254 nm) and visible wavelengths (~520 nm).[1]

Field-Proven Application Protocols

The dual reactivity of Methyltetrazine-PEG4-Azide allows for two distinct, orthogonal conjugation strategies.

Protocol 1: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

This protocol describes the reaction of the methyltetrazine moiety with a trans-cyclooctene (TCO)-modified biomolecule. This reaction is exceptionally fast and proceeds without a catalyst.[3][13]

Caption: Workflow for iEDDA conjugation using Methyltetrazine-PEG4-Azide.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve the TCO-modified biomolecule (e.g., protein, antibody) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of Methyltetrazine-PEG4-Azide (e.g., 10 mM) in an organic solvent like DMSO.

-

-

Conjugation Reaction:

-

To the solution of the TCO-biomolecule, add the Methyltetrazine-PEG4-Azide stock solution to achieve a final molar excess (typically 3-10 equivalents of the tetrazine linker relative to the biomolecule). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The disappearance of the tetrazine's pink/red color can sometimes be used as a visual indicator of reaction progress.

-

-

Purification:

-

Remove the excess unreacted linker using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

-

Characterization:

-

Confirm conjugation using techniques like SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance peak at ~520 nm), or mass spectrometry.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the azide moiety with a terminal alkyne-modified molecule, a robust and widely used click reaction.[14][15]

Caption: Workflow for CuAAC conjugation using Methyltetrazine-PEG4-Azide.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the alkyne-molecule and Methyltetrazine-PEG4-Azide (typically 1.2-5 equivalents).

-

Add the CuSO₄ and THPTA ligand. It is often beneficial to pre-mix the copper and ligand before adding them to the reaction.[14][16]

-

Initiate the reaction by adding the sodium ascorbate solution.[14][16]

-

Incubate at room temperature for 1-4 hours. The reaction should be protected from light.[16]

-

-

Purification and Characterization:

-

Purify the conjugate to remove excess reagents and the copper catalyst, using SEC, dialysis, or other appropriate methods.

-

Characterize the final product using methods relevant to the conjugated molecule (e.g., LC-MS, HPLC).

-

Conclusion

Methyltetrazine-PEG4-Azide is more than a chemical reagent; it is an enabling technology for the precise construction of complex biological tools. Its dual-handle, bioorthogonal nature allows for sequential or one-pot conjugations that were previously difficult or impossible to achieve. By understanding the rationale behind its synthesis, the rigor required for its characterization, and the nuances of its application, researchers in drug development, diagnostics, and fundamental biology can fully leverage its power to advance their fields.

References

- Varnavski, A., et al. (2022). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Medicinal Chemistry, 13(8), 986-996.

-

Methyltetrazine-PEG4-Azide - CD Bioparticles. (n.d.). CD Bioparticles. Retrieved January 16, 2026, from [Link]

-

Methyltetrazine-PEG4-Azide, CAS 1802908-04-8 | AxisPharm. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]

-

Methyltetrazine-PEG4-azide - Glyco MindSynth. (n.d.). Glyco MindSynth. Retrieved January 16, 2026, from [Link]

- Singh, S., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(12), 8283-8303.

- Parrish, D. A., et al. (2022). [3+2] click chemistry approach to tetrazine containing polymers.

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Confluore. Retrieved January 16, 2026, from [Link]

Sources

- 1. Methyltetrazine-amino-PEG4-azide () for sale [vulcanchem.com]

- 2. conju-probe.com [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

- 6. Methyltetrazine-PEG4-Azide, CAS 1802908-04-8 | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methyltetrazine-PEG4-Azide - CD Bioparticles [cd-bioparticles.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. chemimpex.com [chemimpex.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Click Chemistry [organic-chemistry.org]

- 16. confluore.com [confluore.com]

A Technical Guide to Bioorthogonal Chemistry: Leveraging Methyltetrazine and Azide Chemistries for Advanced Bioconjugation

Authored by a Senior Application Scientist

Executive Summary

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments, providing a powerful toolkit for researchers in drug development, molecular imaging, and diagnostics.[1][2][3] This guide delves into the core principles of two of the most prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction involving methyltetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC). While the titular molecule, Methyltetrazine-PEG4-Azide, is a sophisticated heterobifunctional linker, it is crucial to understand that the methyltetrazine and azide moieties do not react with each other. Instead, they represent two distinct, mutually orthogonal "click" chemistries that can be leveraged to create complex, multifunctional bioconjugates.[4][5] This paper will elucidate the mechanisms of these powerful reactions, explain the critical role of the PEG4 spacer, and provide detailed protocols and field-proven insights for their successful application.

Deconstructing the "Bioorthogonal" Concept

First conceptualized in the early 2000s, a bioorthogonal reaction is a chemical transformation that can occur inside a living system without interfering with or being influenced by native biological processes.[1][2] To qualify as bioorthogonal, a reaction must meet several stringent criteria:

-

High Selectivity: The reactive partners must only react with each other, ignoring the vast array of other functional groups present in a biological milieu (e.g., amines, thiols, carboxylates).

-

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the biological system under investigation.[6]

-

Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological conditions (temperature, pH, and aqueous environment), even at the low concentrations typical of biological studies.[3]

-

Abiotic Nature: The reactive functional groups should be absent in naturally occurring biological systems to ensure no off-target reactions.[1][7]

The Two Pillars of Fast Bioorthogonal Ligation

The Methyltetrazine-PEG4-Azide linker embodies two of the most successful strategies in bioorthogonal chemistry. Let's explore each reactive arm separately.

Pillar I: The Tetrazine Ligation via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between a 1,2,4,5-tetrazine (often simply called tetrazine) and a strained alkene is the fastest bioorthogonal reaction discovered to date.[8][9][10]

-

Mechanism: Unlike a classical Diels-Alder reaction, the IEDDA is governed by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich or strained dienophile.[10] The reaction proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂). This irreversible release of N₂ is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[8][11]

-

The Role of Methyltetrazine: Methyltetrazine is a commonly used, highly reactive, and stable tetrazine derivative. The methyl group provides a good balance of stability for storage and high reactivity for bioconjugation. Its primary reaction partners are strained alkenes, most notably trans-cyclooctene (TCO) and its derivatives, which exhibit exceptional reaction rates due to their high ring strain.[11][12]

Pillar II: The Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide group is arguably the most widely used bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with most biological molecules.[7][13] Its primary bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the famous "click chemistry".[][15][16]

-

Mechanism: The driving force for SPAAC is the high ring strain of a cyclooctyne (the smallest stable cyclic alkyne). This strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[15] The reaction is a concerted 1,3-dipolar cycloaddition that forms a stable, aromatic triazole linkage.[15]

-

The Role of the Azide: The azide acts as the 1,3-dipole in this reaction. It can be easily introduced into biomolecules like proteins, glycans, or nucleic acids through metabolic labeling or chemical modification.[17][18] Its reaction partner is a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[19]

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Tetrazine - TCO | 1,000 - 30,000 | Extremely fast, irreversible (N₂ release)[5][9] |

| Tetrazine - Norbornene | ~ 0.5 - 2.0 | Moderately fast, good stability[12] |

| Azide - DBCO | ~ 1.0 | Fast, stable triazole product, widely used[5] |

| Azide - BCN | ~ 0.1 - 0.5 | Good kinetics, alternative to DBCO |

| Staudinger Ligation | ~ 0.002 | Slower kinetics, phosphine reagents can oxidize[1][7] |

The Bridge: The Critical Role of the PEG4 Linker

The Polyethylene Glycol (PEG) spacer in a bioconjugation reagent is not merely a passive tether; it is a critical component that dictates the properties of the final conjugate.[20][21]

-

Enhanced Solubility: Many potent drug molecules or fluorescent dyes are hydrophobic. The hydrophilic PEG4 linker significantly increases the overall water solubility of the conjugate, preventing aggregation and improving handling in aqueous buffers.[21][22]

-

Reduced Immunogenicity: The PEG chain can create a "shielding" hydration shell around the conjugate, potentially masking immunogenic epitopes and reducing the risk of an immune response.[21]

-

Defined Spacing: The "4" in PEG4 denotes a discrete, monodisperse linker with exactly four ethylene glycol units. This precise length (~1.4 nm) provides optimal spatial separation between the conjugated molecules, preventing steric hindrance and preserving their biological activity.[20][23]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and enzymatic degradation.[20][22]

Practical Application: Experimental Protocols

The following protocols provide a framework for labeling biomolecules using these two distinct chemistries. The key to success is careful planning, accurate quantification of reagents, and appropriate purification.

Protocol 1: IEDDA Labeling of an Antibody with a Tetrazine-Fluorophore

This protocol describes the labeling of an antibody previously functionalized with a trans-cyclooctene (TCO) group.

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation:

-

TCO-functionalized Antibody (TCO-Ab): Prepare a 1-5 mg/mL solution in a stable buffer such as phosphate-buffered saline (PBS), pH 7.4.

-

Methyltetrazine-Fluorophore: Prepare a 10 mM stock solution in anhydrous DMSO. Causality Note: DMSO is used to solubilize the often-hydrophobic dye-tetrazine conjugate before its dilution into the aqueous reaction buffer.

-

-

Ligation Reaction:

-

To the TCO-Ab solution, add a 5- to 10-fold molar excess of the Methyltetrazine-Fluorophore stock solution.

-

Gently mix by inversion or slow rotation. Causality Note: A molar excess of the smaller molecule (the dye) drives the reaction to completion, ensuring maximal labeling of the precious antibody.

-

The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain the integrity and activity of the antibody.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is often complete in under 30 minutes due to the fast kinetics, but longer incubation ensures maximum yield.

-

-

Purification:

-

Remove the unreacted Methyltetrazine-Fluorophore using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) equilibrated with the desired final storage buffer (e.g., PBS). Causality Note: This step is critical to remove any non-covalently bound dye, which would otherwise lead to high background signal in downstream applications.

-

-

Characterization:

-

Confirm conjugation using SDS-PAGE (a shift in molecular weight) and UV-Vis spectroscopy to determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λ_max).

-

Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a DBCO-Drug

This protocol outlines the conjugation of a small molecule drug to a protein that has been metabolically or chemically modified to contain azide groups.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Azide-modified Protein (Azide-Protein): Prepare a 2-10 mg/mL solution in PBS, pH 7.4.

-

DBCO-Drug: Prepare a 10-20 mM stock solution in DMSO or DMF.

-

-

Conjugation Reaction:

-

To the Azide-Protein solution, add a 10- to 20-fold molar excess of the DBCO-Drug stock solution.

-

Mix gently. The final DMSO/DMF concentration should ideally be below 10%.

-

-

Incubation:

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Causality Note: SPAAC reactions are generally slower than IEDDA reactions, thus requiring longer incubation times to achieve high conjugation efficiency.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) using SEC or tangential flow filtration to remove unreacted DBCO-Drug and organic solvent.

-

-

Characterization:

-

Analyze the final product using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and confirm homogeneity.

-

Applications in Drug Development and Research

The precision and biocompatibility of these reactions have made them indispensable tools in modern biomedical research.[6][24]

-

Antibody-Drug Conjugates (ADCs): These chemistries allow for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies with an improved therapeutic window.[22][25]

-

Molecular Imaging: Fluorophores or imaging agents can be attached to targeting vectors (antibodies, peptides) for in vitro and in vivo imaging, enabling real-time visualization of biological processes.[26][27][28]

-

PROTACs and Bifunctional Molecules: The Methyltetrazine-PEG4-Azide linker is a prime example of a tool used to synthesize complex molecules like PROTACs, which require linking a target-binding ligand and an E3 ligase ligand.[24]

-

Cell Surface Engineering & Tracking: Cells can be metabolically labeled with azide-sugars, followed by reaction with a cyclooctyne probe to track cell migration, visualize glycans, or attach therapeutic agents.[15][18]

Conclusion

The inverse-electron-demand Diels-Alder reaction of methyltetrazine and the strain-promoted cycloaddition of azides are cornerstones of modern bioorthogonal chemistry. They offer an unparalleled combination of speed, selectivity, and biocompatibility. By understanding their distinct mechanisms and leveraging sophisticated heterobifunctional linkers like Methyltetrazine-PEG4-Azide, researchers can construct complex molecular architectures with precision. This capability is actively driving innovation in targeted therapeutics, advanced diagnostics, and our fundamental understanding of biology, paving the way for the next generation of medicines and research tools.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644–648. Retrieved from [Link]

-

Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 49(10), 2167–2176. Retrieved from [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

-

Hao, L., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. Retrieved from [Link]

-

Jiang, X., et al. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Retrieved from [Link]

-

Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 128(32), 10314–10315. Retrieved from [Link]

-

Wu, H., et al. (2017). Bioorthogonal Tetrazine-Mediated Transfer Reactions Facilitate Reaction Turnover in Nucleic Acid-Templated Detection of MicroRNA. Journal of the American Chemical Society, 139(6), 2348–2354. Retrieved from [Link]

-

Song, Z., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 1046462. Retrieved from [Link]

-

Various Authors. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 38(11), 1231-1244. Retrieved from [Link]

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

-

AIP Publishing. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. Retrieved from [Link]

-

Wang, Q., & Boons, G. J. (2011). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 16(9), 7896–7910. Retrieved from [Link]

-

Takeda, S., et al. (2011). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 9(1), 195-201. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Versteegen, R. M., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14(8), 934–941. Retrieved from [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(8), 666–676. Retrieved from [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Retrieved from [Link]

-

Kumar, A., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus, 16(3), e55590. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. Retrieved from [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

-

CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. Retrieved from [Link]

-

Hilderbrand, S. A., et al. (2012). Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. Angewandte Chemie International Edition, 51(24), 5844–5847. Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

Song, Z., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Scinto, S. L., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Angewandte Chemie International Edition, 50(30), 6966-6998. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Chemical Reviews. Retrieved from [Link]

-

van der Meer, T., et al. (2020). Coordination‐Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Angewandte Chemie International Edition, 59(4), 1608-1613. Retrieved from [Link]

-

Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. Retrieved from [Link]

-

Devaraj, N. K., et al. (2010). Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition. Bioconjugate Chemistry, 21(5), 859–863. Retrieved from [Link]

Sources

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Bioorthogonal chemistry applications | CAS [cas.org]

- 4. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. biotium.com [biotium.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. axispharm.com [axispharm.com]

- 26. Bioorthogonal Tetrazine-Mediated Transfer Reactions Facilitate Reaction Turnover in Nucleic Acid-Templated Detection of MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 28. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

Methyltetrazine-PEG4-Azide CAS number and molecular weight

An In-Depth Technical Guide to Methyltetrazine-PEG4-Azide: A Heterobifunctional Linker for Advanced Bioconjugation

Introduction: Enabling Next-Generation Bioconjugates

In the landscape of drug development, diagnostics, and fundamental biological research, the ability to construct complex, precisely defined molecular architectures is paramount. The heterobifunctional linker, Methyltetrazine-PEG4-Azide, has emerged as a cornerstone technology, empowering scientists to assemble tripartite systems with exceptional control and efficiency. This linker uniquely combines two of the most powerful bioorthogonal chemistries into a single, versatile molecule: the exceedingly rapid inverse-electron-demand Diels-Alder (IEDDA) reaction and the robust, selective azide-alkyne cycloaddition.

This guide provides an in-depth exploration of Methyltetrazine-PEG4-Azide, moving beyond a simple datasheet to offer field-proven insights into its core chemistry, strategic application, and detailed experimental methodologies. It is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating sophisticated constructs such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents.

Physicochemical and Handling Properties

The foundational step in any experimental design is a thorough understanding of the reagent's properties. Methyltetrazine-PEG4-Azide is a red crystalline solid, a characteristic color imparted by the tetrazine ring. Its key properties are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1802908-04-8 | [1][2][3][4] |

| Molecular Weight | 389.41 g/mol | [1][2][3] |

| Molecular Formula | C₁₇H₂₃N₇O₄ | [2][3] |

| Purity | Typically ≥95% (verified by HPLC) | [1][3] |

| Appearance | Red crystalline solid | [3][5][6] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF) | [5] |

| Storage | Store at -20°C, desiccated. For solutions, aliquot and store at -20°C for up to one month. | [5][7] |

Expert Insight (Handling): Before use, it is critical to allow the vial to equilibrate to room temperature for at least one hour before opening.[7] This prevents condensation of atmospheric moisture onto the hygroscopic compound, which can compromise its reactivity over time. When preparing stock solutions in organic solvents like DMSO, ensure the solvent is anhydrous to maximize the shelf-life of the reagent.

Caption: Mechanism of the Azide-DBCO SPAAC Reaction.

Strategic Application: A Sequential Two-Step Conjugation Workflow

The true utility of a heterobifunctional linker is realized in a controlled, sequential process to link three components (e.g., Molecule A -> Linker -> Molecule B). A common application is the construction of an Antibody-Drug Conjugate (ADC), where an antibody (Molecule A) is linked to a cytotoxic payload (Molecule B).

The Self-Validating System: A robust protocol is a self-validating one. Each step must be followed by an analytical verification to confirm the outcome before proceeding. This prevents the costly and time-consuming propagation of errors. Standard analytical methods include Size-Exclusion Chromatography (SEC) to assess aggregation, and Reversed-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS) to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cellmosaic.com [cellmosaic.com]

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG4-Azide

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Core of Bioorthogonal Chemistry

In the landscape of modern bioconjugation, precision, efficiency, and stability are paramount. The emergence of bioorthogonal chemistry has provided researchers with tools to perform chemical reactions in complex biological systems with minimal interference. Among these tools, Methyltetrazine-PEG4-Azide has distinguished itself as a versatile and powerful heterobifunctional linker. Its unique architecture, combining the rapid kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction with the versatility of "click" chemistry, has made it indispensable for applications ranging from antibody-drug conjugates (ADCs) to advanced in-vivo imaging.[1][2][3]

This guide is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug developer. We move beyond a simple recitation of facts to explore the causality behind the compound's behavior. Understanding the nuances of solubility and the factors governing the stability of both the methyltetrazine and azide moieties is not merely academic; it is the foundation upon which robust, reproducible, and successful experiments are built. Herein, we provide a synthesis of field-proven insights and technical data to empower you to harness the full potential of Methyltetrazine-PEG4-Azide in your work.

Core Molecular Architecture and Properties

Methyltetrazine-PEG4-Azide is a heterobifunctional linker designed for two-step orthogonal bioconjugation strategies.[4] Its structure consists of three key components:

-

Methyltetrazine Moiety: This electron-deficient ring system is the reactive partner in the exceptionally fast and selective IEDDA cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).[1][3][5] The methyl group provides a critical enhancement to the stability of the tetrazine ring compared to its hydrogen-substituted counterparts.[6][7][8]

-

PEG4 Spacer: A short, hydrophilic tetraethylene glycol linker enhances the overall aqueous solubility of the molecule.[1][9][10] This flexible spacer also mitigates steric hindrance, allowing the terminal reactive groups to access their targets more effectively during conjugation.[11]

-

Azide Moiety: A terminal azide group enables covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide "click chemistry".[2][9][12] This allows for the efficient attachment of the linker to alkyne-modified biomolecules or surfaces.

The interplay of these components creates a versatile tool for linking two distinct molecular entities with high precision and efficiency.[2]

Table 1: Physicochemical Properties of Methyltetrazine-PEG4-Azide

| Property | Data | Reference(s) |

| Molecular Formula | C₁₇H₂₃N₇O₄ | [2][9][13] |

| Molecular Weight | ~389.4 g/mol | [2][13] |

| Appearance | Red crystalline solid | [2][13] |

| Purity | Typically >95% (as determined by HPLC) | [1][2][13] |

Solubility Profile: A Practical Guide

The solubility of Methyltetrazine-PEG4-Azide is a critical parameter for its practical application, influencing everything from stock solution preparation to reaction efficiency in aqueous buffers.

Solvent Compatibility

The molecule exhibits good solubility in a range of common organic solvents. The hydrophilic PEG4 spacer also contributes to its solubility in aqueous media, a key feature for bioconjugation.[1][10]

Table 2: Recommended Solvents for Methyltetrazine-PEG4-Azide

| Solvent | Type | Suitability & Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent; recommended for preparing high-concentration stock solutions. | [1][12][13][14] |

| Dimethylformamide (DMF) | Polar Aprotic | Excellent; another preferred solvent for stock solutions. | [1][12][13][14] |

| Dichloromethane (DCM) | Non-polar | Good solubility. | [12][13][14] |

| Methanol (MeOH) | Polar Protic | Good solubility. | [1] |

| Chloroform | Non-polar | Good solubility. | [4][13] |

| Aqueous Buffers (e.g., PBS) | Polar Protic | The hydrophilic PEG spacer enhances water solubility, making it suitable for direct use in biological reactions.[1][9][10] |

Protocol for Stock Solution Preparation

The integrity of the compound begins with proper preparation of stock solutions. Using a high-purity, anhydrous grade solvent is crucial to prevent premature degradation.

Methodology:

-

Equilibration: Allow the vial of Methyltetrazine-PEG4-Azide powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Solvent Addition: Add the desired volume of anhydrous DMSO or DMF using a calibrated pipette to achieve the target concentration (e.g., 10-50 mM).

-

Dissolution: Vortex the vial briefly until the red crystalline solid is fully dissolved. Gentle warming in a water bath (to no more than 30°C) can be used if necessary, but is often not required.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots promptly at -80°C in a desiccated environment.[15] This practice minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound over time.

The Stability Matrix: Understanding Degradation Pathways

The utility of Methyltetrazine-PEG4-Azide is fundamentally linked to its stability. Degradation of either the tetrazine or azide moiety will result in a loss of reactivity and failed conjugations. Stability is not a single property but a matrix of responses to environmental factors.

The Tetrazine Moiety: A Balancing Act of Reactivity and Stability

A core principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[7] Electron-withdrawing groups increase the rate of the IEDDA reaction but make the tetrazine ring more susceptible to nucleophilic attack and hydrolysis.[7] Conversely, electron-donating groups, like the methyl group in Methyltetrazine-PEG4-Azide, enhance stability by increasing the electron density of the ring, making it more robust in aqueous and biological media.[6][7][16]

-

pH Influence: The tetrazine ring is most stable in neutral to slightly acidic conditions (pH 6-7.5).[17] While generally more stable than many other tetrazines, prolonged exposure to basic aqueous solutions (pH > 8) can lead to gradual degradation.[18][19]

-

Nucleophiles: The tetrazine ring is susceptible to attack by strong nucleophiles. While generally inert to biological nucleophiles found in cell culture media or lysates, exposure to high concentrations of potent nucleophiles (e.g., thiols like DTT) should be avoided.

-

Photostability: While not acutely photosensitive, prolonged exposure to high-intensity light should be avoided. As a general best practice, store solutions in the dark or in amber vials.

The Azide Moiety: Handling with Care

The azide functional group, while a workhorse of click chemistry, has its own stability considerations.

-

Acid Sensitivity: Azides should not be exposed to strong acidic conditions, which can protonate the azide to form hydrazoic acid (HN₃), a highly toxic and explosive substance.[20][21][22]

-

Reducing Agents: The azide group can be reduced by strong reducing agents. While generally compatible with reagents like TCEP used in bioconjugation, compatibility should be verified for specific experimental conditions.

-

Thermal Stability: Organic azides can be thermally sensitive.[23] While Methyltetrazine-PEG4-Azide is stable at ambient temperatures for shipping, stock solutions should not be heated, and solvent should never be removed via rotary evaporation, as this can concentrate the azide and create a potentially hazardous situation.[20][23]

Table 3: Summary of Stability and Recommended Storage

| Condition | Recommendation | Rationale | Reference(s) |

| Solid Form | Store at -20°C, desiccated, protected from light. | Prevents degradation from moisture, temperature fluctuations, and light. | [2][13][14][15] |

| In Solution (Stock) | Store at -80°C in single-use aliquots. | Minimizes freeze-thaw cycles and long-term degradation in solvent. | [15] |

| pH | Use in buffers between pH 6.0 and 7.5 for optimal stability. | Avoids base-catalyzed degradation of the tetrazine ring and acid-catalyzed formation of hydrazoic acid. | [17][18] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, heavy metals. | These can react with and degrade either the tetrazine or azide functional groups. | [15][21] |

Experimental Workflow: Assessing Stability Over Time

A self-validating protocol is essential for confirming the stability of Methyltetrazine-PEG4-Azide under your specific experimental conditions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis, allowing for the quantitative measurement of the parent compound over time.

Objective: To determine the degradation rate of Methyltetrazine-PEG4-Azide in a chosen buffer system.

Materials:

-

Methyltetrazine-PEG4-Azide

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 1x PBS, pH 7.4)

-

Quenching Solution (e.g., 10% Acetonitrile in water)

-

RP-HPLC system with a C18 column and UV-Vis detector

Protocol:

-

Prepare Stock: Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Azide in anhydrous DMSO as described in section 2.2.

-

Initiate Incubation: Dilute the stock solution to a final concentration of 100 µM in pre-warmed reaction buffer (e.g., PBS at 37°C).

-

Time Point Zero (T=0): Immediately remove a 50 µL aliquot, quench it by adding it to 450 µL of quenching solution, and place it in the HPLC autosampler at 4°C. This represents the 100% integrity sample.

-

Incubation: Incubate the remaining reaction mixture under the desired condition (e.g., 37°C, protected from light).

-

Collect Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a 50 µL aliquot and quench it as in step 3.

-

HPLC Analysis: Analyze all quenched samples by RP-HPLC.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A suitable gradient from ~5% to 95% B over 15-20 minutes.

-

Detection: Monitor at two wavelengths: 260 nm (for general structure) and ~520-540 nm (the characteristic absorbance of the tetrazine chromophore). A loss of the 520 nm peak is a direct indicator of tetrazine ring degradation.

-

-

Data Analysis: Integrate the peak area of the parent compound at each time point. Plot the percentage of remaining Methyltetrazine-PEG4-Azide versus time to determine its stability profile.

Diagram 1: Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of Methyltetrazine-PEG4-Azide.

Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is non-negotiable for ensuring the long-term performance and safety of this reagent.

Diagram 2: Handling and Storage Best Practices

Caption: Key "Do's and Don'ts" for Methyltetrazine-PEG4-Azide handling and storage.

Conclusion

Methyltetrazine-PEG4-Azide is a robust and highly effective heterobifunctional linker, but its power can only be fully realized through a comprehensive understanding of its chemical behavior. The methyl group on the tetrazine ring confers enhanced stability compared to many alternatives, making it well-suited for experiments requiring longer incubation times or for in-vivo applications.[7][8][16] The hydrophilic PEG4 spacer provides excellent solubility characteristics, simplifying its use in the aqueous environments critical for biological research.[1][9][10]

By adhering to the principles of proper solvent selection, careful stock solution preparation, and appropriate storage conditions, researchers can ensure the integrity and reactivity of this compound. The stability of both the tetrazine and azide functionalities is maintained within a neutral pH range and by avoiding harsh chemical conditions. Ultimately, a disciplined approach to handling and a thorough understanding of the stability-reactivity trade-off will enable scientists to confidently and reproducibly leverage Methyltetrazine-PEG4-Azide to build the complex, precisely engineered biomolecular constructs that drive discovery.

References

-

DC Chemicals. (2026). Methyltetrazine-PEG4-azide|MSDS. [Link]

-

Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. [Link]

-

CD Bioparticles. Methyltetrazine-PEG4-Azide. [Link]

-

DC Chemicals. Methyltetrazine-PEG4-azide|COA. [Link]

-

Versteegen, R. M., et al. (2017). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecular Imaging. [Link]

-

van der Meer, P., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

-

KIT - IOC - Bräse. Azide. [Link]

Sources

- 1. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Methyltetrazine-PEG4-Azide - CD Bioparticles [cd-bioparticles.net]

- 10. Methyltetrazine-PEG4-azide|COA [dcchemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyltetrazine-PEG4-Azide CAS#: 1802908-04-8 [amp.chemicalbook.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. labsolu.ca [labsolu.ca]

- 15. Methyltetrazine-PEG4-azide|MSDS [dcchemicals.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 22. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 23. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

An In-depth Technical Guide to Methyltetrazine-PEG4-Azide for Advanced Bioconjugation

Introduction: The Power of Dual Bioorthogonality

In the evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. Researchers in drug development, diagnostics, and fundamental biology demand tools that enable the seamless and specific assembly of complex molecular architectures. Methyltetrazine-PEG4-Azide has emerged as a cornerstone reagent in this field, offering a unique combination of two powerful, bioorthogonal "click" chemistries within a single, versatile molecule.[1][2] This heterobifunctional linker empowers scientists to perform sequential or modular conjugations, opening new avenues for creating sophisticated antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials.[3]

This guide provides an in-depth exploration of the core features of Methyltetrazine-PEG4-Azide, the rationale behind its design, and practical, field-proven protocols for its application. We will delve into the kinetics and mechanisms that underpin its reactivity, offering insights to help you harness its full potential in your research.

Molecular Architecture and Core Features

The efficacy of Methyltetrazine-PEG4-Azide stems from the synergistic interplay of its three key components: the methyltetrazine moiety, the azide group, and the PEG4 linker.

Caption: A generalized two-step bioconjugation workflow.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical two-step bioconjugation using Methyltetrazine-PEG4-Azide.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of Methyltetrazine-PEG4-Azide with a DBCO-functionalized molecule.

Materials:

-

Methyltetrazine-PEG4-Azide

-

DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for protein labeling)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Azide in anhydrous DMF or DMSO.

-

Dissolve the DBCO-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-Azide stock solution to the solution of the DBCO-functionalized molecule.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. Gentle mixing is recommended.

-

-

Purification:

-

Remove the excess, unreacted Methyltetrazine-PEG4-Azide using an appropriate purification method. For proteins, a desalting column (SEC) is effective. For smaller molecules, Reverse-Phase HPLC (RP-HPLC) may be necessary.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the intermediate product by UV-Vis spectroscopy, HPLC, and Mass Spectrometry (MS). [4]

-

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

This protocol outlines the reaction of the methyltetrazine-functionalized intermediate with a TCO-modified biomolecule.

Materials:

-

Purified methyltetrazine-functionalized intermediate from Protocol 1

-

TCO-modified biomolecule

-

Reaction Buffer: PBS, pH 7.2-7.4

-

Purification system (e.g., SEC or HPLC)

Procedure:

-

Reagent Preparation:

-

Ensure both the methyltetrazine-functionalized intermediate and the TCO-modified biomolecule are in the same reaction buffer.

-

-

Ligation Reaction:

-

Add a 1.1 to 1.5-fold molar excess of the TCO-modified biomolecule to the solution of the methyltetrazine-functionalized intermediate.

-

The reaction is typically very fast. Incubate at room temperature for 30-60 minutes. [5]The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used to monitor the reaction's progress. [5]3. Purification:

-

Purify the final bioconjugate from any unreacted starting materials using SEC or another suitable chromatography method.

-

-

Characterization and Quality Control:

-

UV-Vis Spectroscopy: Quantify the final conjugate concentration and assess the degree of labeling.

-

HPLC Analysis: Assess the purity of the final conjugate. A common method for protein conjugates is RP-HPLC with a C4 or C18 column.

-

Mass Spectrometry: Confirm the identity and integrity of the final bioconjugate by determining its molecular weight.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the reactions involving Methyltetrazine-PEG4-Azide to aid in experimental design.

| Parameter | Methyltetrazine-TCO Ligation (IEDDA) | Azide-DBCO Ligation (SPAAC) |

| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Azide-Alkyne Cycloaddition |

| Catalyst Required | No | No |

| Typical Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ [6] | ~0.1 - 1 M⁻¹s⁻¹ |

| Typical Reaction Time | 30 - 60 minutes | 2 - 12 hours |

| Common Solvents | Aqueous buffers (PBS), Organic solvents | Aqueous buffers (PBS), Organic solvents |

| Byproducts | Nitrogen gas (N₂) [5] | None |

Conclusion: A Versatile Tool for Modern Bioconjugation

Methyltetrazine-PEG4-Azide stands as a testament to the power of thoughtful molecular design in advancing chemical biology and drug development. Its dual bioorthogonal functionalities, coupled with the beneficial properties of the PEG4 linker, provide researchers with a robust and versatile tool for constructing complex, well-defined bioconjugates. By understanding the core principles of its reactivity and following optimized protocols, scientists can unlock new possibilities in targeted therapeutics, advanced diagnostics, and innovative biomaterials.

References

- Benchchem. (n.d.). Application Notes and Protocols: Bioconjugation of Peptides with Methyltetrazine-PEG4-DBCO.

- Benchchem. (n.d.). Technical Support Center: Characterization of Methyltetrazine-Acid Conjugates.

- Benchchem. (n.d.). Application Notes and Protocols for Methyltetrazine-Acid and TCO Ligation.

- Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.

- Benchchem. (n.d.). The Pivotal Role of the PEG4 Linker in Bioconjugation Reagents: An In-depth Technical Guide.

- Benchchem. (n.d.). The Azide Group in Click Chemistry: A Technical Guide to Reactivity and Application.

- Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation Using Methyltetrazine-Functionalized Surfaces and TCO-Modified Molecules.

- CD Bioparticles. (n.d.). Methyltetrazine-PEG4-Azide.

- Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87.

- DC Chemicals. (n.d.). Methyltetrazine-PEG4-azide|COA.

- ChemicalBook. (n.d.). Methyltetrazine-PEG4-Azide CAS#: 1802908-04-8.

- Benchchem. (n.d.). Factors affecting the kinetics of Methyltetrazine-TCO ligation.

- LifeTein. (n.d.). Peptide Methyltetrazine Drug Conjugate: Click Chemistry.

- BroadPharm. (2022). Tetrazine-TCO Ligation Protocol.

- DC Chemicals. (2026). Methyltetrazine-PEG4-azide|MSDS.

- Benchchem. (n.d.). An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine.

- Conju-Probe. (n.d.). Methyltetrazine-PEG4-azide.

- Vector Labs. (n.d.). Methyltetrazine-PEG4-Azide.

- Versteegen, R. M., et al. (2020). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals, 13(9), 231.

- Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of chemical research, 44(9), 816-827.

- Wikipedia. (n.d.). Click chemistry.

- Yao, Q., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5696.

- Zent, A., et al. (2021). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 12(3), 355-366.

- Blackman, M. L., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- Wu, H., & Devaraj, N. K. (2018). The Emerging Role of Tetrazines in Drug‐Activation Chemistries. Chemistry–A European Journal, 24(53), 13949-13958.

- Benchchem. (n.d.). A Researcher's Guide to Tetrazine-TCO Ligation: Comparing Reaction Kinetics for Bioorthogonal Labeling.

- Chem-Impex. (n.d.). Methyltetrazine-PEG4-azide.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- BOC Sciences. (n.d.). Click Chemistry Tools & Reagents.

- Creative Biolabs. (n.d.). What are PEG Linkers?.

- ResearchGate. (n.d.). The Emerging Role of Tetrazines in Drug-Activation Chemistries.

- ResearchGate. (n.d.). Catalyst-free trans-cyclooctene-methyltetrazine (TCO-Tz) Click....

- Otaru, S., et al. (2022). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Medicinal Chemistry, 13(9), 1121-1130.

- BroadPharm. (n.d.). Methyltetrazine-PEG4-acid, 1802907-91-0.

- AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- RuiaoBio. (n.d.). Methyltetrazine-PEG4-Acid.

- Conju-Probe. (n.d.). Methyltetrazine amine.

- Lumiprobe. (n.d.). Bioconjugation reagents.

- Vector Labs. (n.d.). Methyltetrazine-PEG4-Acid.

- van der Linden, W. A., et al. (2022). Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Organic & Biomolecular Chemistry, 20(38), 7576-7580.

Sources

- 1. Methyltetrazine-PEG4-Azide - CD Bioparticles [cd-bioparticles.net]

- 2. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Lynchpin of Bioconjugation: A Technical Guide to the Strategic Role of the PEG4 Spacer in Methyltetrazine-PEG4-Azide

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the Methyltetrazine-PEG4-Azide crosslinker. The focus of this document is to dissect the often-underestimated role of the tetraethylene glycol (PEG4) spacer. We will move beyond a superficial acknowledgment of its presence to a detailed analysis of its impact on the molecule's functionality, offering field-proven insights and robust experimental frameworks.

Deconstructing the Trifunctional Workhorse: An Overview of Methyltetrazine-PEG4-Azide

Methyltetrazine-PEG4-Azide is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation due to its versatile reactivity and favorable physicochemical properties.[1][2][3][4][5] To fully appreciate the elegance of its design, it is essential to understand the distinct roles of its three core components:

-

The Methyltetrazine Moiety: This functional group is the engine of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] It reacts with exceptional speed and selectivity with strained alkenes, such as trans-cyclooctene (TCO), enabling covalent bond formation in complex biological milieu.[1]

-

The Azide Terminus: The azide group provides a second, independent mode of conjugation through "click chemistry."[1][2][3] It can participate in either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offering researchers flexibility in their experimental design.

-

The PEG4 Spacer: Nestled between these two reactive hubs is the tetraethylene glycol (PEG4) spacer. Far from being a mere connector, the PEG4 spacer is a critical modulator of the crosslinker's overall performance, profoundly influencing its solubility, biocompatibility, and the functional outcome of the conjugation.[1][6]

Caption: The core components of the Methyltetrazine-PEG4-Azide molecule.

The Decisive Influence of the PEG4 Spacer

The inclusion of a PEG4 spacer is a strategic design choice that addresses several common challenges in bioconjugation. This discrete polyethylene glycol linker, composed of four repeating ethylene glycol units, imparts a range of beneficial properties.[7]

Enhancing Solubility and Mitigating Aggregation

A primary and critical function of the PEG4 spacer is to enhance the aqueous solubility of the crosslinker and the resulting bioconjugate.[1][2][6][][9][10][11][12][13][14] Many potent therapeutic payloads and fluorescent dyes are hydrophobic, which can lead to aggregation and precipitation when conjugated to biomolecules in aqueous buffers.[10][11][15] The hydrophilic nature of the PEG spacer counteracts this hydrophobicity, reducing non-specific interactions and improving the overall stability and homogeneity of the conjugate.[10][12] This property is not just a matter of convenience; it is fundamental to achieving reproducible and reliable experimental outcomes.

Minimizing Steric Hindrance and Preserving Biological Activity

The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules.[16][17] This can be particularly important when attaching bulky payloads to sterically sensitive biomolecules like antibodies. By creating distance, the PEG4 spacer minimizes the risk of the payload interfering with the antigen-binding site or the overall conformation of the antibody, thereby preserving its biological activity.[18][19]

Caption: The PEG4 spacer mitigates steric hindrance in antibody conjugates.

Improving Pharmacokinetics and Reducing Immunogenicity

For in vivo applications, the PEGylation afforded by the PEG4 spacer can have a profound impact on the pharmacokinetic profile of the bioconjugate.[][15][20][21][22][23] The hydrophilic PEG chain can create a hydration shell, which increases the hydrodynamic size of the molecule.[18][24] This increased size can reduce renal clearance, leading to a longer circulation half-life and greater exposure of the target tissue to the therapeutic agent.[18][24][25] Furthermore, PEGylation is a well-established method for "masking" a bioconjugate from the immune system, thereby reducing its immunogenicity.[][18][24][25][26]

Experimental Protocols and Best Practices

The following is a generalized protocol for the labeling of a TCO-modified protein with Methyltetrazine-PEG4-Azide, highlighting key considerations related to the PEG4 spacer.

Labeling of a TCO-Modified Protein

Objective: To covalently attach Methyltetrazine-PEG4-Azide to a TCO-modified protein for subsequent click chemistry applications.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-PEG4-Azide

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column for purification

Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Azide in anhydrous DMSO or DMF. The PEG4 spacer enhances the solubility of the crosslinker, facilitating its dissolution.

-

Reaction Setup: Add a 5- to 20-fold molar excess of the Methyltetrazine-PEG4-Azide stock solution to the TCO-modified protein. The optimal ratio should be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The IEDDA reaction is typically fast and efficient under these conditions.

-

Purification: Remove unreacted Methyltetrazine-PEG4-Azide using an SEC column. The hydrophilic nature of the PEGylated crosslinker generally allows for a clean separation from the much larger protein conjugate.

Caption: Workflow for protein labeling with Methyltetrazine-PEG4-Azide.

Quantitative Impact of the PEG4 Spacer

| Property | Advantage Conferred by PEG4 Spacer | References |

| Solubility | Increased in aqueous media | [1][2][6][][9][10][11][12][13][14] |

| Aggregation | Reduced tendency for conjugate aggregation | [10][11][15] |

| Pharmacokinetics | Extended circulation half-life | [][15][20][21][22][23] |

| Immunogenicity | Reduced immunogenic potential | [][18][24][25][26] |

| Steric Hindrance | Minimized steric clash between conjugated molecules | [16][17][18][19] |

Concluding Remarks: A Strategically Indispensable Component

References

-

PEGylation. Wikipedia. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]

-

Pharmacokinetic Consequences of Pegylation. Sci-Hub. [Link]

-

Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? PubMed. [Link]

- What are the primary goals of PEGyl

-

The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]

-

Pharmacokinetic consequences of pegylation. PubMed. [Link]

-

Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. [Link]

-

Pharmacokinetic Consequences of Pegylation. Semantic Scholar. [Link]

- The Use of Uniform PEG Compounds in the Design of ADCs. Books.

-

The impact of PEGylation on biological therapies. PubMed. [Link]

-

Methyltetrazine-PEG4-Azide. CD Bioparticles. [Link]

-

Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [Link]

-

Methyltetrazine-PEG4-azide|COA. DC Chemicals. [Link]

-

Methyltetrazine-PEG4-Azide, CAS 1802908-04-8. AxisPharm. [Link]

-

Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. PMC - NIH. [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. [Link]

-

The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI. [Link]

Sources

- 1. conju-probe.com [conju-probe.com]

- 2. Methyltetrazine-PEG4-Azide - CD Bioparticles [cd-bioparticles.net]

- 3. Methyltetrazine-PEG4-Azide, CAS 1802908-04-8 | AxisPharm [axispharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Methyltetrazine-PEG4-azide|COA [dcchemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. books.rsc.org [books.rsc.org]

- 11. purepeg.com [purepeg.com]

- 12. purepeg.com [purepeg.com]

- 13. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. precisepeg.com [precisepeg.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sci-Hub. Pharmacokinetic Consequences of Pegylation / Drug Delivery, 2006 [sci-hub.box]

- 21. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Pharmacokinetic Consequences of Pegylation | Semantic Scholar [semanticscholar.org]

- 24. PEGylation - Wikipedia [en.wikipedia.org]

- 25. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. crimsonpublishers.com [crimsonpublishers.com]

Safety and handling of Methyltetrazine-PEG4-Azide in the lab

An In-Depth Technical Guide to the Safe Handling and Application of Methyltetrazine-PEG4-Azide

Authored by a Senior Application Scientist